REACTION_CXSMILES
|
Cl.[F:2][C:3]1[C:8]([O:9]COC)=[C:7]([CH:13]=[O:14])[CH:6]=[CH:5][C:4]=1[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1>C(O)C>[F:2][C:3]1[C:8]([OH:9])=[C:7]([CH:13]=[O:14])[CH:6]=[CH:5][C:4]=1[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
49.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1OCOC)C=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
160 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 50 C for 30 minutes and further at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The resulting solid was collected by filtration
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Type
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WASH
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Details
|
washed with ethanol-water and water in this order
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1O)C=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |